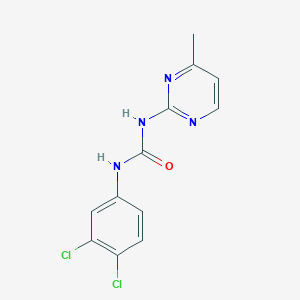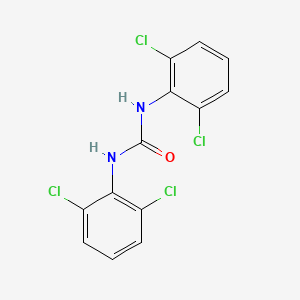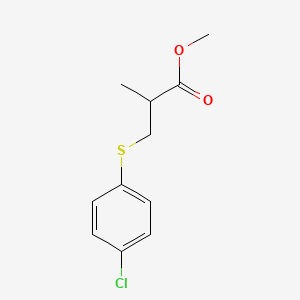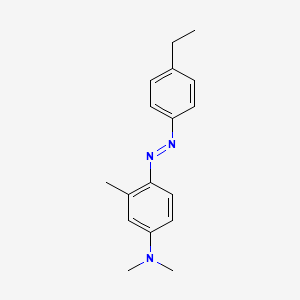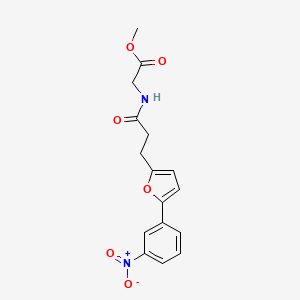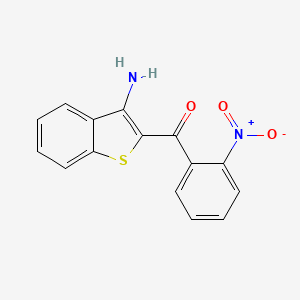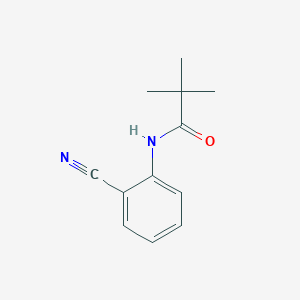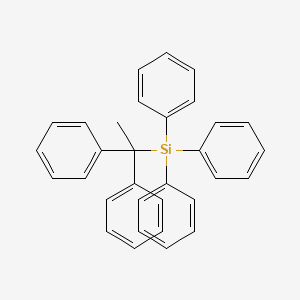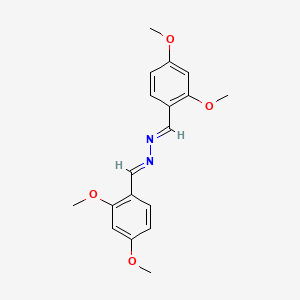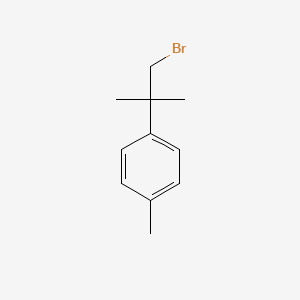
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where a bromine atom is attached to a tert-butyl group at the second position, and a methyl group is attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene typically involves the bromination of 4-methyl-tert-butylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction is carefully monitored to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, room temperature.
Major Products:
Substitution: 1-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzene.
Oxidation: 4-Methylbenzoic acid.
Reduction: 1-(1,1-Dimethylethyl)-4-methylbenzene.
Scientific Research Applications
1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tert-butyl and methyl groups influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
1-(2-Chloro-1,1-dimethylethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Bromo-1,1-dimethylethyl)-3-methylbenzene: Positional isomer with the methyl group at the third position, affecting its chemical behavior.
Uniqueness: 1-(2-Bromo-1,1-dimethylethyl)-4-methylbenzene is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring. This combination imparts specific steric and electronic effects, influencing its reactivity and making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(1-bromo-2-methylpropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8H2,1-3H3 |
InChI Key |
BPHOXTJTIIKFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


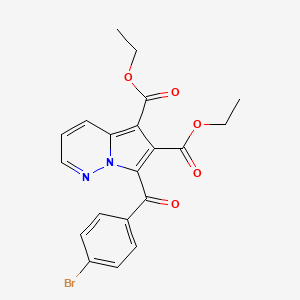
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
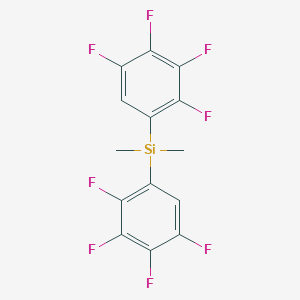
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
